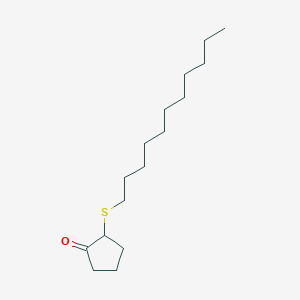
2-(Undecylsulfanyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Undecylsulfanyl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with an undecylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Undecylsulfanyl)cyclopentan-1-one typically involves the introduction of an undecylsulfanyl group to a cyclopentanone ring. One common method is the nucleophilic substitution reaction where an undecylthiol reacts with a cyclopentanone derivative under basic conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Undecylsulfanyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Compounds with different substituents replacing the sulfanyl group.
Scientific Research Applications
2-(Undecylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Undecylsulfanyl)cyclopentan-1-one involves its interaction with molecular targets through its functional groups. The sulfanyl group can form interactions with various biological molecules, while the cyclopentanone ring can participate in different chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without the undecylsulfanyl group.
2-Cyclopentenone: A similar compound with an unsaturated ring.
Cyclohexanone: A six-membered ring analog.
Uniqueness
2-(Undecylsulfanyl)cyclopentan-1-one is unique due to the presence of the long undecylsulfanyl chain, which imparts distinct physical and chemical properties compared to its analogs
Properties
CAS No. |
93359-73-0 |
|---|---|
Molecular Formula |
C16H30OS |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2-undecylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C16H30OS/c1-2-3-4-5-6-7-8-9-10-14-18-16-13-11-12-15(16)17/h16H,2-14H2,1H3 |
InChI Key |
MDGMCBDJFAMJPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCSC1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


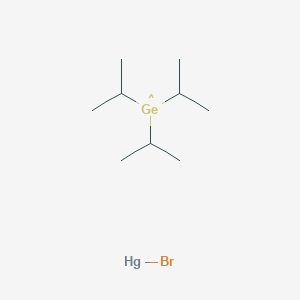

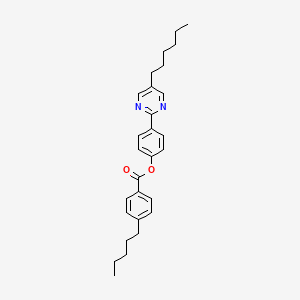
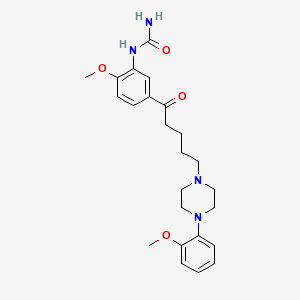
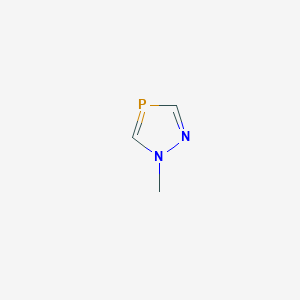
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
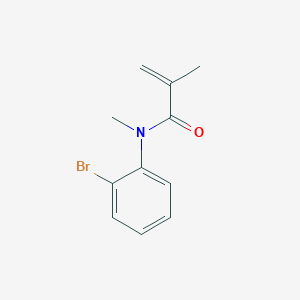
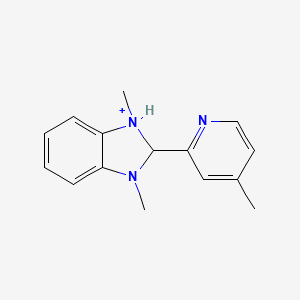

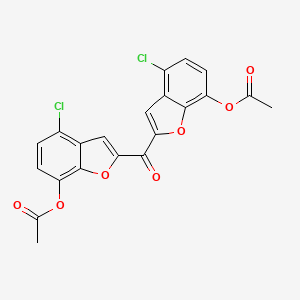
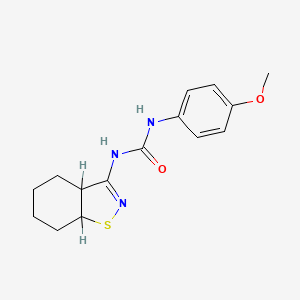
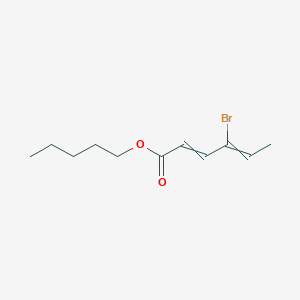
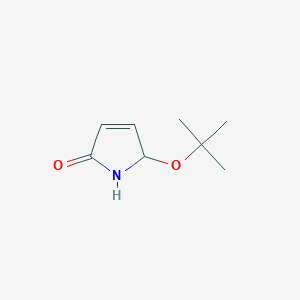
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
